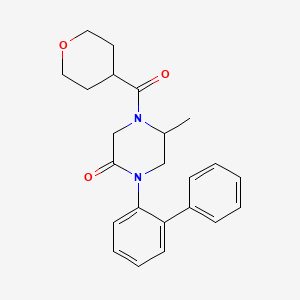

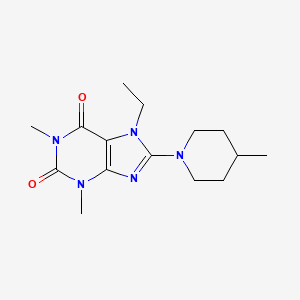

![molecular formula C18H27N5O B5552989 N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)

N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to N-{1-Methyl-2-[2-(4-Methyl-1-Piperazinyl)ethyl]-1H-Benzimidazol-5-yl}propanamide, typically involves the formation of benzimidazole core through cyclization reactions followed by various functionalization steps. For example, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves creating a benzimidazole nucleus and introducing piperazinyl and other substituents at specific positions to achieve desired biological activities (Iemura et al., 1986).

Aplicaciones Científicas De Investigación

DNA Binding and Cellular Staining

Compounds with structural similarities to the one , especially those containing benzimidazole groups, are known for their ability to bind to the DNA's minor groove. For instance, Hoechst 33258, a well-known dye with a bis-benzimidazole structure, binds specifically to AT-rich sequences of double-stranded DNA, facilitating chromosome and nuclear staining in biological research (Issar & Kakkar, 2013). This application is crucial for cell biology, flow cytometry, and the study of chromosomal structures.

Antimicrobial and Anticancer Activities

Benzimidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds, through various mechanisms such as inhibition of topoisomerase and tubulin polymerization, have been explored for their therapeutic potentials. Mannich base benzimidazole derivatives, in particular, have shown significant medicinal applications, demonstrating antibacterial, anthelmintic, antifungal, and anti-inflammatory effects, among others (Vasuki et al., 2021).

Antipsychotic and Mood Disorder Treatments

Piperazine derivatives are integral to the structure of several clinically used antipsychotic and antidepressant drugs. These compounds target central nervous system (CNS) disorders, offering therapeutic benefits in treatments of schizophrenia, depression, and anxiety (Rathi et al., 2016). The versatility of piperazine as a core structure allows for the development of numerous pharmacologically active agents with varying therapeutic uses.

Drug Metabolism and Toxicology Studies

Research on the metabolism of compounds containing piperazine and benzimidazole rings is essential for understanding their pharmacokinetics and potential toxicological profiles. These studies help in identifying metabolites and understanding the drug's behavior in biological systems, which is crucial for developing safer and more effective therapeutic agents (Attwa et al., 2018).

Propiedades

IUPAC Name |

N-[1-methyl-2-[2-(4-methylpiperazin-1-yl)ethyl]benzimidazol-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O/c1-4-18(24)19-14-5-6-16-15(13-14)20-17(22(16)3)7-8-23-11-9-21(2)10-12-23/h5-6,13H,4,7-12H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCALQRMWIAESNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)

![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)

![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)

![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)

![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)